molecular formula C18H22ClNO B1530997 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline CAS No. 1040681-55-7

3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline

Cat. No. B1530997
CAS RN: 1040681-55-7
M. Wt: 303.8 g/mol
InChI Key: UWNPQAHFGVUHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline” is a chemical compound with the molecular formula C18H22ClNO and a molecular weight of 303.83 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline” consists of 18 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

  • Photochemical Generation and Reactivity : Research on photochemical properties and reactivity patterns, such as the study on the generation and reactivity of 4-aminophenyl cation by photolysis of 4-chloroaniline, provides insights into the photochemical pathways and potential applications of similar compounds in synthesizing complex organic molecules (Guizzardi et al., 2001).

  • Aggregation Control in Solvents : Understanding the structural factors controlling the aggregation of lithium phenolates in solvents, as detailed by Jackman and Smith (1988), can inform the manipulation of similar compounds' solvation and aggregation behaviors for improved performance in various chemical reactions and processes (Jackman & Smith, 1988).

  • Electrochemical Synthesis and Reactions : Investigations into the electrochemical behaviors, such as the preparation of functionalized isoprene units via electrooxidative processes, highlight the compound's potential utility in synthesizing novel organic materials with specific functional groups (Uneyama et al., 1983).

  • Supramolecular Structures : Studies on the supramolecular structures of related compounds, for example, examining the structures of dimethyl-1,3-dioxane-4,6-dione derivatives, contribute to understanding how such compounds can be used in designing new materials with specific optical or structural properties (Low et al., 2002).

  • Detoxification Mechanisms : Research on enzymes capable of detoxifying phosphate triesters provides a basis for studying how similar compounds might be broken down in biological systems, offering insights into potential bioremediation applications or understanding environmental persistence (Hutson et al., 1972).

properties

IUPAC Name

3-chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-12-5-6-14(3)18(9-12)21-15(4)11-20-16-8-7-13(2)17(19)10-16/h5-10,15,20H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNPQAHFGVUHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Reactant of Route 3
Reactant of Route 3
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Reactant of Route 4
Reactant of Route 4
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Reactant of Route 5
Reactant of Route 5
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Reactant of Route 6
Reactant of Route 6
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.